molecular formula C15H16N2O3S B432336 N-(6-methyl-2-pyridinyl)-2-(phenylmethyl)sulfonylacetamide CAS No. 757217-54-2

N-(6-methyl-2-pyridinyl)-2-(phenylmethyl)sulfonylacetamide

Cat. No. B432336
CAS RN: 757217-54-2
M. Wt: 304.4g/mol
InChI Key: VUCOUNLBXVTVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .

Scientific Research Applications

Synthesis and Derivatization

  • Synthesis of Pyridines : The compound is used in the synthesis of di-, tri-, and tetrasubstituted pyridines through a process involving Michael addition-lactamization and sulfide oxidation-elimination/N- to O-sulfonyl transfer sequence (Stark et al., 2014).

  • Carbonic Anhydrase Inhibition : Related compounds structurally similar to pritelivir, which include N-(6-methyl-2-pyridinyl)-2-(phenylmethyl)sulfonylacetamide, have been explored as inhibitors of human carbonic anhydrase isoforms. These studies show potential applications in treating various diseases like cancer, obesity, epilepsy, and glaucoma (Carta et al., 2017).

  • Sulfamoylation of Hydroxyl Group : Research indicates efficient methods for sulfamoylation reactions involving hydroxyl groups, which is a key step in the synthesis of various compounds, including N-(6-methyl-2-pyridinyl)-2-(phenylmethyl)sulfonylacetamide (Okada et al., 2000).

Chemical Properties and Applications

  • Fluorinated Polyamides : The compound is involved in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polyamides show potential in creating materials with high thermal stability and low dielectric constants (Liu et al., 2013).

  • Antimicrobial Agents : Derivatives of N-(6-methyl-2-pyridinyl)-2-(phenylmethyl)sulfonylacetamide have been synthesized for use as antimicrobial agents, showing promise in the fight against bacterial and fungal infections (Darwish et al., 2014).

  • Broad-Spectrum Antibodies : The compound's derivatives have been used in the development of broad-spectrum antibodies for sulfonamide antibiotics, aiding in the development of highly sensitive assays for the detection of these antibiotics in milk samples (Adrián et al., 2009).

  • Ionic Liquids : N-(6-methyl-2-pyridinyl)-2-(phenylmethyl)sulfonylacetamide derivatives have been used in the synthesis of room temperature ionic liquids (RTILs), a class of compounds with various industrial applications (Zhang et al., 2003).

  • γ-Lactam Derivatives : The compound is employed in the palladium-catalyzed carbonylative cyclization of amines, which is useful for the diversification of amino acids and peptides into γ-lactam derivatives (Hernando et al., 2016).

  • Sulfoximine Insecticides : Derivatives of N-(6-methyl-2-pyridinyl)-2-(phenylmethyl)sulfonylacetamide, such as sulfoxaflor, represent a new class of insecticides with efficacy against a range of sap-feeding insects. They offer a unique mode of action and a different structure-activity relationship compared to other insecticides (Sparks et al., 2013).

properties

IUPAC Name

2-benzylsulfonyl-N-(6-methylpyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-12-6-5-9-14(16-12)17-15(18)11-21(19,20)10-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCOUNLBXVTVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methyl-2-pyridinyl)-2-(phenylmethyl)sulfonylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-methyl-2-pyridinyl)-2-(phenylmethyl)sulfonylacetamide
Reactant of Route 2
Reactant of Route 2
N-(6-methyl-2-pyridinyl)-2-(phenylmethyl)sulfonylacetamide
Reactant of Route 3
N-(6-methyl-2-pyridinyl)-2-(phenylmethyl)sulfonylacetamide
Reactant of Route 4
Reactant of Route 4
N-(6-methyl-2-pyridinyl)-2-(phenylmethyl)sulfonylacetamide
Reactant of Route 5
Reactant of Route 5
N-(6-methyl-2-pyridinyl)-2-(phenylmethyl)sulfonylacetamide
Reactant of Route 6
Reactant of Route 6
N-(6-methyl-2-pyridinyl)-2-(phenylmethyl)sulfonylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.